molecular formula C22H28ClN5O2 B3413939 2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine CAS No. 946281-13-6

2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine

Cat. No. B3413939
CAS RN: 946281-13-6
M. Wt: 429.9 g/mol
InChI Key: XLOGBRLPHLSPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine” is a complex organic molecule that contains several functional groups including a pyrimidine ring, a piperazine ring, and a piperidine ring . These types of compounds are often studied for their potential therapeutic effects .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The piperazine and piperidine rings, for example, are often involved in reactions with acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by techniques such as melting point determination, solubility testing, and spectroscopic analysis .

Future Directions

Future research on this compound could involve further exploration of its potential therapeutic effects, detailed study of its physical and chemical properties, and development of efficient synthesis methods .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O2/c1-16-14-20(26-8-4-3-5-9-26)25-22(24-16)28-12-10-27(11-13-28)21(29)18-15-17(23)6-7-19(18)30-2/h6-7,14-15H,3-5,8-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOGBRLPHLSPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine
Reactant of Route 3
Reactant of Route 3
2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine
Reactant of Route 4
Reactant of Route 4
2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine
Reactant of Route 5
Reactant of Route 5
2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine
Reactant of Route 6
Reactant of Route 6
2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.